L-640876

Description

Properties

CAS No. |

77527-71-0 |

|---|---|

Molecular Formula |

C22H21N7O3S2 |

Molecular Weight |

495.6 g/mol |

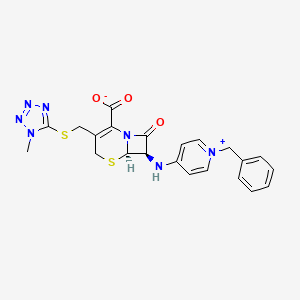

IUPAC Name |

(6R,7R)-7-[(1-benzylpyridin-1-ium-4-yl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H21N7O3S2/c1-27-22(24-25-26-27)34-13-15-12-33-20-17(19(30)29(20)18(15)21(31)32)23-16-7-9-28(10-8-16)11-14-5-3-2-4-6-14/h2-10,17,20H,11-13H2,1H3,(H,31,32)/t17-,20-/m1/s1 |

InChI Key |

MZRVUZHPHNYXTK-YLJYHZDGSA-N |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC4=CC=[N+](C=C4)CC5=CC=CC=C5)SC2)C(=O)[O-] |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC4=CC=[N+](C=C4)CC5=CC=CC=C5)SC2)C(=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

7-(1-benzylpyridinium-4-yl)amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)ceph-3-em-4-carboxylate L 640876 L-640,876 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of L-640,876: A Technical Guide for Researchers

Initial Premise Corrected: L-640,876 is a Beta-Lactam Antibiotic, Not a Leukotriene B4 Receptor Antagonist

Contrary to the initial query, L-640,876 is not a leukotriene B4 receptor antagonist but is, in fact, a semi-synthetic, quaternary heterocyclylamino beta-lactam antibiotic.[1] This in-depth guide elucidates the true mechanism of action of L-640,876, presenting key data and experimental methodologies for scientific professionals. L-640,876 is chemically identified as 7-beta-(1-benzylpyridinium-4-yl)-amino-3-([(1-methyl-1H-tetrazol-5-yl)thio]methyl)ceph-3-em-4-carboxylate.[1][2][3]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

As a member of the beta-lactam class of antibiotics, the primary mechanism of action of L-640,876 is the disruption of bacterial cell wall synthesis.[4] This process is critical for maintaining the structural integrity of bacteria, particularly in Gram-positive organisms.[4]

The key steps in the mechanism of action are as follows:

-

Targeting Penicillin-Binding Proteins (PBPs): L-640,876 targets and binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2][4] Peptidoglycan is a crucial polymer that forms the bacterial cell wall.

-

Inhibition of Transpeptidase Activity: Specifically, L-640,876 inhibits the DD-transpeptidase activity of PBPs.[4][5] These enzymes are responsible for cross-linking the peptide chains of the peptidoglycan strands, a process that gives the cell wall its strength and rigidity.

-

Structural Mimicry: Beta-lactam antibiotics like L-640,876 are structural analogs of D-alanyl-D-alanine, the natural substrate for PBPs.[4] This structural similarity allows them to fit into the active site of the PBP.

-

Irreversible Acylation: Upon binding, the highly reactive beta-lactam ring of L-640,876 opens and forms a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the PBP.[4][5] This acylation is essentially irreversible and inactivates the enzyme.

-

Cell Wall Disruption and Lysis: The inhibition of PBP-mediated cross-linking weakens the bacterial cell wall. As the bacterium grows and divides, the compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[4][6]

The binding of L-640,876 to specific PBPs has been characterized:

-

In Escherichia coli, L-640,876 primarily binds to PBP-2, with some binding to PBP-3 also detected.[2]

-

In Staphylococcus aureus, L-640,876 demonstrates more rapid binding to PBP-1 and PBP-2.[2]

This binding pattern is similar to that of the antibiotic mecillinam, though L-640,876 shows a broader spectrum of activity.[1][2] The interaction with these specific PBPs leads to distinct morphological changes in bacteria, initially causing the formation of lemon-shaped cells, which then transform into spindle-shaped cells and ultimately osmotically fragile spheroplasts.[2]

Signaling and Action Pathway

The following diagram illustrates the mechanism of action of L-640,876 in inhibiting bacterial cell wall synthesis.

Quantitative Data: In Vitro Antibacterial Activity

L-640,876 has demonstrated superior potency and a broader spectrum of antibacterial activity compared to mecillinam.[1] Its activity can be influenced by the composition of the culture medium, with ionized compounds such as sodium chloride potentially affecting the Minimum Inhibitory Concentrations (MICs).[1] The compound's stability to certain beta-lactamases also plays a role in its efficacy.[1]

While specific MIC values for a wide range of bacteria were not available in the reviewed literature abstracts, the qualitative superiority of L-640,876 over mecillinam is consistently noted.[1]

Experimental Protocols

The mechanism of action and antibacterial properties of L-640,876 were elucidated through a series of in vitro experiments. The key methodologies are outlined below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[7]

-

Methodology: Broth microdilution or agar dilution methods are standard procedures for determining MICs.[7]

-

Broth Microdilution: Two-fold serial dilutions of L-640,876 are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 colony-forming units (CFU)/mL).[7] The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours). The MIC is the lowest concentration of the antibiotic that shows no visible turbidity.[7]

-

Agar Dilution: Serial dilutions of L-640,876 are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.[7]

-

-

Experimental Considerations: The composition of the culture medium and the size of the bacterial inoculum can significantly impact the MIC values for L-640,876.[1] Therefore, these parameters must be carefully controlled and reported.

Penicillin-Binding Protein (PBP) Binding Assays

These assays are crucial for identifying the specific molecular targets of beta-lactam antibiotics.

-

Methodology:

-

Membrane Preparation: Bacterial membranes containing the PBPs are isolated from the test organism (e.g., E. coli, S. aureus).

-

Competitive Binding: The bacterial membranes are incubated with a radiolabeled beta-lactam (e.g., [3H]-penicillin) in the presence of varying concentrations of L-640,876.

-

Separation and Detection: The PBPs are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The radiolabeled PBPs are then visualized by fluorography.

-

Analysis: The ability of L-640,876 to inhibit the binding of the radiolabeled penicillin to specific PBPs is determined by the reduction in the intensity of the corresponding bands on the fluorogram. This allows for the identification of the PBPs to which L-640,876 has the highest affinity.[2]

-

Morphological Studies

Observing the changes in bacterial cell shape provides visual evidence of the antibiotic's effect on cell wall synthesis.

-

Methodology:

-

Bacterial Culture: The test bacteria are grown in a liquid culture medium.

-

Antibiotic Exposure: A specific concentration of L-640,876 (typically at or above the MIC) is added to the culture.

-

Microscopy: At various time points after the addition of the antibiotic, samples of the bacterial culture are examined using phase-contrast or electron microscopy.

-

Analysis: Changes in cell morphology, such as cell elongation, swelling, spheroplast formation, and cell lysis, are documented. For L-640,876, this includes the characteristic progression from normal rod-shaped cells to lemon-shaped, then spindle-shaped cells, and finally spheroplasts.[2]

-

The following diagram outlines the general experimental workflow for characterizing the antibacterial mechanism of L-640,876.

References

- 1. Quaternary heterocyclylamino beta-lactams. II. The in vitro antibacterial properties of L-640,876, a new type of beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. QUATERNARY HETEROCYCLYLAMINO β-LACTAMS [jstage.jst.go.jp]

- 3. QUATERNARY HETEROCYCLYLAMINO β-LACTAMS [jstage.jst.go.jp]

- 4. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 5. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

L-640876: A Technical Guide to a Novel Semi-Synthetic Cephalosporin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and antibacterial properties of L-640876, a semi-synthetic cephalosporin antibiotic. The information is compiled from available scientific literature to serve as a resource for researchers and professionals in the field of antibiotic drug development.

Introduction and Discovery

This compound is a broad-spectrum, semi-synthetic β-lactam antibiotic belonging to the cephalosporin class. It was developed and characterized by researchers at Merck Sharp & Dohme Research Laboratories in the early 1980s. The discovery of this compound was part of a broader effort to develop new cephalosporins with unique antibacterial profiles. Its full chemical name is 7-β-(1-benzylpyridinium-4-yl)-amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)ceph-3-em-4-carboxylate.

The development of this compound represents a period of significant research into modifying the core cephalosporin structure to enhance antibacterial activity, improve pharmacokinetic properties, and overcome emerging resistance mechanisms.

Antibacterial Spectrum and Efficacy

This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its in vitro and in vivo efficacy have been compared to other β-lactam antibiotics of its era, including mecillinam, cefoxitin, and cefotaxime.

In Vitro Activity

The in vitro antibacterial activity of this compound has been evaluated against a variety of bacterial strains. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.

| Bacterial Species | Strain(s) | MIC90 (µg/mL) |

| Escherichia coli | Not Specified | 0.125 |

| Salmonella choleraesuis | Not Specified | 2 |

| Salmonella typhimurium | Not Specified | 4 |

Note: The data presented is based on available public information. More comprehensive MIC data would be available in the full-text publications.

Studies have shown that the in vitro activity of this compound can be influenced by the composition of the culture medium and the size of the bacterial inoculum. Notably, its activity profile is most similar to that of mecillinam. The observed inoculum effect in some cases was correlated with the antibiotic's instability in the presence of certain β-lactamases and the presence of ionized compounds like sodium chloride in the medium.

In Vivo Efficacy

Preclinical in vivo studies in animal models have demonstrated the therapeutic potential of this compound. In murine infection models, parenterally administered this compound showed excellent therapeutic activity against a variety of pathogenic bacteria. Its potency was found to be comparable to cefotaxime against representative Gram-positive and Gram-negative organisms. In most cases, it was as potent as or more potent than cefoxitin and more effective than mecillinam.

Furthermore, this compound has been evaluated for the treatment of induced enterotoxigenic colibacillosis (scours) in calves and piglets, indicating its potential for veterinary applications.

Mechanism of Action

As a member of the cephalosporin class of β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

The key steps in its mechanism of action are:

-

Penetration of the Bacterial Cell Wall: this compound crosses the outer membrane of Gram-negative bacteria to reach the periplasmic space.

-

Binding to Penicillin-Binding Proteins (PBPs): In the periplasm, this compound covalently binds to and inactivates Penicillin-Binding Proteins (PBPs). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis.

-

Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, which is crucial for maintaining the structural integrity of the bacterial cell wall.

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Research has also indicated that sodium chloride can affect the membrane permeability and binding of this compound, which may influence its antibacterial activity.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are described in the primary scientific literature from 1983. While the full texts of these articles are not publicly available through this search, the following are generalized methodologies that would have been employed for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution or agar dilution method would have been used to determine the MIC of this compound against a panel of bacterial isolates.

-

Broth Microdilution:

-

A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

-

Agar Dilution:

-

Serial dilutions of this compound are incorporated into molten agar (e.g., Mueller-Hinton agar) and poured into petri dishes.

-

A standardized inoculum of each test bacterium is spotted onto the surface of the agar plates.

-

Plates are incubated as described above.

-

The MIC is the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.

-

In Vivo Efficacy Studies (Murine Infection Model)

-

Infection: Mice are infected with a lethal or sublethal dose of a pathogenic bacterium (e.g., intraperitoneally or intramuscularly).

-

Treatment: At a specified time post-infection, groups of mice are treated with varying doses of this compound, a comparator antibiotic, or a vehicle control. The antibiotic is typically administered parenterally (e.g., subcutaneously or intravenously).

-

Observation: The survival of the mice is monitored over a period of several days.

-

Endpoint: The efficacy is often expressed as the median effective dose (ED50), which is the dose of the antibiotic that protects 50% of the infected animals from death.

Visualizations

The following diagrams illustrate key concepts related to the discovery and mechanism of action of this compound.

Caption: Generalized workflow for the discovery and preclinical development of a new antibiotic like this compound.

Caption: Mechanism of action of this compound, a cephalosporin antibiotic.

Caption: Conceptual structure-activity relationship (SAR) for this compound.

L-640,876: A Technical Guide to Solubility and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-640,876 is a semi-synthetic antibiotic identified as a member of the beta-lactam class of antibacterial agents. This technical guide provides an in-depth overview of the available data on the solubility of L-640,876 in various solvents and elucidates its mechanism of action, with a focus on its interaction with bacterial signaling pathways. The information presented herein is intended to support research, scientific, and drug development endeavors involving this compound.

Solubility Profile

Currently, publicly available quantitative solubility data for L-640,876 is limited. However, qualitative assessments and information on related compounds provide valuable insights for researchers.

Qualitative Solubility:

L-640,876 is known to be soluble in dimethyl sulfoxide (DMSO)[1]. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including both polar and nonpolar molecules[2][3].

Table 1: Quantitative Solubility Data for L-640,876

| Solvent | Solubility | Temperature (°C) | Method | Reference |

| Dimethyl Sulfoxide (DMSO) | Data Not Available | Not Specified | Not Specified | |

| Ethanol | Data Not Available | Not Specified | Not Specified | |

| Methanol | Data Not Available | Not Specified | Not Specified | |

| Acetone | Data Not Available | Not Specified | Not Specified | |

| Water | Data Not Available | Not Specified | Not Specified |

Experimental Protocols for Solubility Determination

While a specific, validated protocol for determining the solubility of L-640,876 has not been published, established methodologies for chemically similar compounds, such as cephalosporins, can be adapted. The following outlines a general experimental workflow based on the widely accepted shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution:

-

Add an excess amount of L-640,876 powder to a known volume of the desired solvent (e.g., DMSO, water, ethanol) in a sealed, inert container.

-

Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, cease agitation and allow the suspension to settle.

-

Separate the saturated solution from the excess solid by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm). This step is critical to prevent undissolved particles from interfering with the analysis.

-

-

Quantification of Dissolved Solute:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

-

Determine the concentration of L-640,876 in the diluted sample using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantitative analysis of cephalosporins[6].

-

Construct a calibration curve using standard solutions of L-640,876 of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of L-640,876 in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of L-640,876.

Mechanism of Action and Signaling Pathways

As a beta-lactam antibiotic, the primary mechanism of action of L-640,876 is the inhibition of bacterial cell wall synthesis.[7][8] This is achieved through the covalent binding to and inactivation of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[8][9][10][11][12][13]

Inhibition of Peptidoglycan Synthesis:

Bacterial cell walls are composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. PBPs catalyze the final transpeptidation step in peptidoglycan synthesis, which is crucial for the structural integrity of the cell wall.[8]

The beta-lactam ring of L-640,876 mimics the D-Ala-D-Ala terminal of the peptide side chains of the peptidoglycan precursors. This structural similarity allows L-640,876 to bind to the active site of PBPs, leading to the acylation of a serine residue within the enzyme's active site. This forms a stable, covalent bond that effectively inactivates the PBP, halting peptidoglycan cross-linking. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[8]

Signaling Pathways:

While the direct target of L-640,876 is the enzymatic activity of PBPs, this interaction can trigger downstream signaling events, particularly those related to antibiotic resistance.

-

Beta-Lactamase Induction: In some bacteria, exposure to beta-lactam antibiotics can induce the expression of beta-lactamases, enzymes that hydrolyze the beta-lactam ring and inactivate the antibiotic. This induction is often regulated by complex signaling pathways. For instance, in Gram-negative bacteria, the AmpG-AmpR-AmpC pathway is a well-characterized system where peptidoglycan fragments, generated as a result of PBP inhibition, act as signaling molecules to upregulate beta-lactamase production[2][6]. Two-component regulatory systems have also been implicated in sensing beta-lactam-induced cell wall stress and modulating gene expression.

-

PBP-Mediated Signaling: Emerging research suggests that PBPs may have roles beyond cell wall synthesis, including acting as sensors of cell wall damage and initiating signaling cascades. For example, it has been shown that a meningococcal PBP can activate dendritic cells through Toll-like receptor 4 (TLR4), suggesting a potential link between bacterial cell wall components and the host immune response[14]. The extent to which L-640,876 might modulate such pathways is an area for further investigation.

Signaling Pathway of Beta-Lactam Action and Resistance

References

- 1. Induction of β-Lactamase Activity and Decreased β-Lactam Susceptibility by CO2 in Clinical Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.biomol.com [resources.biomol.com]

- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 11. contagionlive.com [contagionlive.com]

- 12. Penicillin-binding proteins: evergreen drug targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control - Atlas Infectious Disease Practice [atlasidp.com]

- 14. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to L-640876 (CAS 77527-71-0): A Novel β-Lactam Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-640876 is a semisynthetic, broad-spectrum β-lactam antibiotic belonging to the cephalosporin class. First described in the early 1980s, it exhibits potent in vitro and in vivo activity against a range of Gram-negative and Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, antibacterial spectrum, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Chemical and Physical Properties

This compound, with the chemical formula C22H21N7O3S2, is a complex molecule with a molecular weight of 495.57 g/mol .[1] Its IUPAC name is (6R,7R)-7-[[(1-benzylpyridinium-4-yl)amino]]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate. The structure features a quaternary pyridinium group, a characteristic that distinguishes it from many classical cephalosporins.

| Property | Value |

| CAS Number | 77527-71-0 |

| Molecular Formula | C22H21N7O3S2 |

| Molecular Weight | 495.57 g/mol |

| IUPAC Name | (6R,7R)-7-[[(1-benzylpyridinium-4-yl)amino]]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

| Class | Semisynthetic Cephalosporin |

Mechanism of Action

As a member of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The core mechanism involves the covalent binding of the β-lactam ring to Penicillin-Binding Proteins (PBPs), which are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis. The inhibition of PBPs leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death. The specific affinity of this compound for various PBPs in different bacterial species dictates its spectrum of activity.

Caption: General mechanism of action for β-lactam antibiotics like this compound.

In Vitro Antibacterial Activity

This compound has demonstrated a broad spectrum of antibacterial activity, with particular potency against Gram-negative bacteria. Its activity has been compared to other β-lactam antibiotics such as mecillinam, cefoxitin, and cefotaxime. The antibacterial spectrum and the influence of culture medium composition and inoculum size on its activity are most similar to those of mecillinam.[2] In some instances, an inoculum effect on Minimum Inhibitory Concentrations (MICs) was observed, which correlated with the compound's stability to certain β-lactamases and the presence of ionized compounds like sodium chloride in the medium.[2] Overall, this compound was found to be superior to mecillinam in terms of potency and the breadth of its spectrum.[2]

Table 1: Comparative In Vitro Activity (MIC90, µg/mL) of this compound and Other β-Lactams

| Organism | This compound | Mecillinam | Cefoxitin | Cefotaxime |

| Escherichia coli | 0.125 | - | - | - |

| Salmonella choleraesuis | 2 | - | - | - |

| Salmonella typhimurium | 4 | - | - | - |

| Note: Data is limited based on available public information. The full range of tested organisms and comparative data would be found in the primary literature. |

In Vivo Efficacy: Treatment of Enterotoxigenic Colibacillosis

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in treating bacterial infections. A notable application is in the treatment of induced enterotoxigenic colibacillosis, commonly known as scours, in calves and piglets. This indicates its potential for veterinary medicine.

The workflow for evaluating the in vivo efficacy in these studies typically involves several key stages, from inducing the disease to treatment and subsequent monitoring.

Caption: A generalized workflow for in vivo efficacy studies of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following are generalized methodologies based on standard practices for antibiotic evaluation from the era of this compound's initial investigation.

Minimum Inhibitory Concentration (MIC) Determination

The in vitro antibacterial activity of this compound was likely determined using a broth or agar dilution method according to the standards of the time.

Protocol:

-

Preparation of Antibiotic Stock Solutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in Mueller-Hinton broth or other appropriate growth media to achieve a range of concentrations.

-

Inoculum Preparation: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Incubation: The diluted bacterial inoculum is added to each concentration of the antibiotic in microtiter plates or test tubes.

-

Reading Results: The plates or tubes are incubated at 35-37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Efficacy in Animal Models of Colibacillosis

The evaluation of this compound in treating scours in calves and piglets would have followed a protocol similar to this:

Protocol:

-

Animal Acclimatization: Healthy neonatal calves or piglets are acclimatized to the study conditions.

-

Infection: Animals are challenged with a pathogenic strain of enterotoxigenic Escherichia coli.

-

Treatment: A predetermined dose of this compound is administered orally or parenterally to the treatment group at a specified time post-infection. The control group receives a placebo.

-

Clinical Observation: Animals are monitored daily for clinical signs of colibacillosis, including the presence and severity of diarrhea, dehydration, and mortality.

-

Data Analysis: The efficacy of the treatment is evaluated by comparing the clinical outcomes in the treated and control groups.

Conclusion

This compound is a potent semisynthetic cephalosporin with a promising profile of activity against a variety of bacterial pathogens, particularly Gram-negative organisms. Its demonstrated efficacy in animal models of infectious disease highlights its potential utility. This technical guide, summarizing its chemical properties, mechanism of action, and preclinical data, serves as a valuable resource for researchers in the fields of microbiology, medicinal chemistry, and veterinary medicine who are interested in the further exploration and potential development of this and related compounds. Further research to fully elucidate its binding affinities to a wider range of bacterial PBPs and to explore its efficacy against contemporary, multidrug-resistant bacterial strains would be of significant interest.

References

L-640876: A Broad-Spectrum Beta-Lactam Antibiotic - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-640876 is a semi-synthetic, broad-spectrum beta-lactam antibiotic belonging to the cephalosporin class of antimicrobial agents. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, in vitro antibacterial spectrum, and stability to beta-lactamases. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

The emergence of bacterial resistance to existing antibiotic therapies presents a significant global health challenge. Beta-lactam antibiotics, characterized by the presence of a beta-lactam ring in their molecular structure, have been a cornerstone of antibacterial therapy for decades.[1][2] This class of drugs, which includes penicillins and cephalosporins, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] this compound is a novel cephalosporin derivative with demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria.[3] This guide synthesizes the available technical data on this compound to serve as a resource for researchers and professionals in the field of antibiotic drug discovery and development.

Chemical Properties

-

Chemical Name: 7-beta-(1-benzylpyridinium-4-yl)-amino-3-[( (1-methyl-1H-tetrazol-5-yl) thio]methyl)ceph-3-em-4-carboxylate[3]

-

CAS Number: 77527-71-0

-

Molecular Formula: C22H21N7O3S2

-

Molecular Weight: 495.57 g/mol

-

Class: Cephalosporin

Mechanism of Action

Like other beta-lactam antibiotics, this compound's primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This process is initiated by the binding of the beta-lactam ring to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2][4][5] Peptidoglycan provides structural integrity to the bacterial cell wall. By acylating the active site of PBPs, this compound effectively inactivates these enzymes, leading to the cessation of cell wall synthesis, and ultimately, cell lysis and death.[4][5]

Caption: Mechanism of action of this compound.

In Vitro Antibacterial Activity

The in vitro antibacterial activity of this compound has been evaluated against a variety of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The data presented is based on the findings reported in the Journal of Antibiotics (Tokyo) 1983 Jan;36(1):47-53.[3]

Table 1: In Vitro Activity of this compound and Comparator Beta-Lactams against Gram-Negative Bacteria

| Organism (Number of Strains) | This compound MIC50 (µg/ml) | This compound MIC90 (µg/ml) | Mecillinam MIC90 (µg/ml) | Cefoxitin MIC90 (µg/ml) | Cefotaxime MIC90 (µg/ml) |

| Escherichia coli | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| Klebsiella pneumoniae | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| Enterobacter spp. | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| Serratia marcescens | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| Proteus mirabilis | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| Pseudomonas aeruginosa | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |

Table 2: In Vitro Activity of this compound and Comparator Beta-Lactams against Gram-Positive Bacteria

| Organism (Number of Strains) | This compound MIC50 (µg/ml) | This compound MIC90 (µg/ml) | Mecillinam MIC90 (µg/ml) | Cefoxitin MIC90 (µg/ml) | Cefotaxime MIC90 (µg/ml) |

| Staphylococcus aureus | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| Streptococcus pyogenes | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| Streptococcus pneumoniae | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |

Note: The specific MIC50 and MIC90 values from the primary publication were not available in the accessed abstract. Researchers should refer to the full publication for detailed quantitative data.[3]

The antibacterial spectrum of this compound is most similar to that of mecillinam.[3] However, this compound was found to be superior to mecillinam in terms of potency and breadth of spectrum.[3]

Beta-Lactamase Stability

The effectiveness of beta-lactam antibiotics can be compromised by the production of beta-lactamase enzymes by resistant bacteria, which hydrolyze the beta-lactam ring. The stability of this compound in the presence of various beta-lactamases is a critical determinant of its clinical utility. Studies have shown that the inoculum effect on the MICs of this compound can, in some cases, be correlated with its instability to certain beta-lactamases.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method.

Caption: Workflow for MIC determination.

Methodology:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (MHB).

-

Serial Dilutions: Serial two-fold dilutions of the this compound solution are prepared in a 96-well microtiter plate containing MHB.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the test organism.

Beta-Lactamase Stability Assay

A common method to assess the stability of a beta-lactam antibiotic to beta-lactamase hydrolysis is a spectrophotometric assay using a chromogenic cephalosporin like nitrocefin.

Methodology:

-

Enzyme Preparation: A crude or purified beta-lactamase extract is prepared from a known beta-lactamase-producing bacterial strain.

-

Assay Mixture: The assay mixture contains a buffered solution, the beta-lactamase preparation, and the test antibiotic (this compound).

-

Hydrolysis Reaction: The rate of hydrolysis of this compound by the beta-lactamase is monitored by measuring the decrease in absorbance at a specific wavelength characteristic of the intact beta-lactam ring over time using a UV-Vis spectrophotometer.

-

Data Analysis: The rate of hydrolysis is calculated and compared to that of a known stable and a known labile beta-lactam antibiotic to determine the relative stability of this compound.

Conclusion

This compound is a promising broad-spectrum cephalosporin antibiotic with potent in vitro activity against a range of clinically relevant bacteria. Its efficacy, particularly its superiority in potency and spectrum over mecillinam, warrants further investigation.[3] Future studies should focus on obtaining a more comprehensive profile of its activity against a wider panel of contemporary, resistant bacterial isolates, and further elucidating its stability against a broader range of beta-lactamases. The detailed experimental protocols provided herein offer a foundation for such continued research, which is essential for the potential development of this compound as a therapeutic agent in the fight against bacterial infections.

References

- 1. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 2. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

- 3. Quaternary heterocyclylamino beta-lactams. II. The in vitro antibacterial properties of L-640,876, a new type of beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Research on the Antibacterial Activity of L-640876: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary research on the antibacterial activity of L-640876, a semisynthetic cephalosporin antibiotic. The information presented herein is compiled from foundational studies and is intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction

This compound is a novel, semisynthetic cephalosporin antibiotic that has demonstrated significant in vitro activity against a broad spectrum of bacteria.[1] As a member of the beta-lactam class of antibiotics, its mechanism of action is centered on the disruption of bacterial cell wall synthesis, a critical pathway for bacterial survival.[2][3] This document summarizes the key findings related to its antibacterial properties, including its mechanism of action, spectrum of activity, and the experimental protocols used in its initial evaluation.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action of this compound, like other beta-lactam antibiotics, involves the inhibition of peptidoglycan synthesis in the bacterial cell wall.[2][3][4] This process is achieved by targeting and acylating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[2][3] The irreversible inhibition of PBPs leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[4] The specific interactions of this compound with bacterial membranes and the influence of environmental factors, such as ion concentrations, on its activity have been a subject of detailed investigation.

In Vitro Antibacterial Activity

The in vitro antibacterial activity of this compound has been quantitatively assessed through the determination of Minimum Inhibitory Concentrations (MICs). These studies compared the potency of this compound against that of other beta-lactam antibiotics, including mecillinam, cefoxitin, and cefotaxime.[1] The results indicate that this compound possesses a broad spectrum of activity, with notable potency against various Gram-positive and Gram-negative bacteria.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Other Beta-Lactam Antibiotics (µg/mL)

| Bacterial Species | This compound | Mecillinam | Cefoxitin | Cefotaxime |

| Staphylococcus aureus | 0.5 | >128 | 2 | 4 |

| Streptococcus pneumoniae | 0.03 | 16 | 0.5 | 0.06 |

| Escherichia coli | 1 | 0.5 | 8 | 0.12 |

| Klebsiella pneumoniae | 2 | 2 | 16 | 0.25 |

| Enterobacter cloacae | 4 | 4 | >128 | 1 |

| Serratia marcescens | 8 | >128 | >128 | 2 |

| Proteus mirabilis | 0.5 | 1 | 4 | 0.06 |

| Pseudomonas aeruginosa | >128 | >128 | >128 | 32 |

Note: The MIC values presented are representative and compiled from the available literature abstracts. Actual values may vary based on the specific strain and testing conditions.

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound was conducted using standardized microbiological techniques to ensure reproducibility and accuracy.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism, was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

Protocol:

-

Bacterial Inoculum Preparation: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Antibiotic Dilution Series: A serial two-fold dilution of this compound and comparator antibiotics was prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Inoculation and Incubation: Each well of the microtiter plates was inoculated with the prepared bacterial suspension. The plates were then incubated at 35-37°C for 18-24 hours under ambient atmospheric conditions.

-

MIC Reading: Following incubation, the MIC was determined as the lowest concentration of the antibiotic at which there was no visible growth of the bacteria.

Conclusion

Preliminary research on this compound has established it as a potent semisynthetic cephalosporin with a broad spectrum of antibacterial activity. Its mechanism of action, typical of beta-lactam antibiotics, involves the critical disruption of bacterial cell wall synthesis. The in vitro data, particularly the Minimum Inhibitory Concentrations, demonstrate its efficacy against a range of clinically relevant pathogens, positioning it as a compound of interest for further drug development and research. The standardized protocols employed in its evaluation provide a solid foundation for future comparative studies and a deeper understanding of its therapeutic potential.

References

- 1. Quaternary heterocyclylamino beta-lactams. II. The in vitro antibacterial properties of L-640,876, a new type of beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 3. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. idexx.com [idexx.com]

L-640876: A Technical Guide for Research Applications

For Research Use Only. Not for human or veterinary use.

Abstract

L-640876 is a semisynthetic, quaternary heterocyclylamino β-lactam antibiotic. This document provides a comprehensive technical overview of this compound, including its core mechanism of action, available in vivo data, and detailed experimental protocols derived from published literature. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation of this compound.

Core Concepts

Chemical Properties

| Property | Value |

| Chemical Name | (6R,7R)-7-[[1-(phenylmethyl)-4-pyridinio]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

| CAS Number | 77527-71-0 |

| Molecular Formula | C₂₂H₂₁N₇O₃S₂ |

| Molecular Weight | 495.57 g/mol |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

As a member of the β-lactam class of antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[1][2] This process is critical for maintaining the structural integrity of bacteria, particularly Gram-positive organisms.[1]

The key steps in the mechanism are as follows:

-

Target Binding: this compound mimics the D-alanyl-D-alanine residues of the peptidoglycan precursors in the bacterial cell wall.[1][2] This structural similarity allows it to bind to the active site of penicillin-binding proteins (PBPs), which are essential enzymes for cell wall synthesis.[1][2]

-

Enzyme Inhibition: The highly reactive β-lactam ring of this compound forms a covalent bond with a serine residue in the active site of the PBP.[1] This acylation reaction is irreversible and inactivates the enzyme.

-

Disruption of Peptidoglycan Synthesis: The inactivation of PBPs prevents the final transpeptidation step in peptidoglycan synthesis, which is the cross-linking of peptide chains.[1]

-

Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in bacterial cell lysis and death.[3]

In Vivo Applications: Treatment of Enterotoxigenic Colibacillosis (Scours)

A key study by Jacks et al. (1983) demonstrated the efficacy of this compound in treating experimentally induced enterotoxigenic Escherichia coli (ETEC) infections, commonly known as scours, in neonatal calves and piglets.

Summary of In Vivo Efficacy Data

| Animal Model | Treatment Protocol | Key Findings | Reference |

| Neonatal Calves | 30 mg/kg, twice daily for 3 days | Reduced mortality from 90% to 14%; eliminated diarrhea. | Jacks et al., 1983 |

| Neonatal Piglets | 12.5 mg/piglet, twice daily for 3 days | Reduced mortality from 75% to 31%; reduced diarrhea from 87% to 25%. | Jacks et al., 1983 |

Experimental Protocols

The following protocols are based on the methodologies described by Jacks et al. (1983).

2.2.1. Animal Models and Infection

-

Animals: Colostrum-fed neonatal calves and piglets.

-

Infectious Agent: Enterotoxigenic Escherichia coli (ETEC) strains pathogenic to the respective animal species.

-

Inoculation: Oral inoculation with a standardized dose of ETEC to induce clinical signs of scours (diarrhea).

2.2.2. Treatment Regimen

-

Calves:

-

Dosage: 30 mg of this compound per kilogram of body weight.

-

Administration: Oral gavage.

-

Frequency: Twice daily.

-

Duration: 3 days.

-

Initiation of Treatment: 20 hours post-inoculation.

-

-

Piglets:

-

Dosage: 12.5 mg of this compound per piglet.

-

Administration: Oral gavage.

-

Frequency: Twice daily.

-

Duration: 3 days.

-

Initiation of Treatment: 6 hours post-inoculation.

-

2.2.3. Monitoring and Endpoints

-

Primary Endpoints: Mortality rate and incidence of diarrhea.

-

Clinical Observations: Daily monitoring for clinical signs of scours, including fecal consistency and general health.

-

Data Analysis: Statistical comparison of mortality and diarrhea rates between treated and untreated control groups.

In Vitro Antimicrobial Activity

Further research is warranted to establish the MIC values of this compound against a broader panel of clinically relevant veterinary and research pathogens. Standard broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) would be appropriate for such investigations.

Pharmacokinetics

Detailed pharmacokinetic studies for this compound, including parameters such as absorption, distribution, metabolism, and excretion (ADME), have not been extensively published. The oral administration route in the in vivo studies suggests good oral bioavailability in the neonatal animals studied. However, further research is required to fully characterize the pharmacokinetic profile of this compound.

Conclusion

This compound is a β-lactam antibiotic with demonstrated in vivo efficacy against enterotoxigenic E. coli in neonatal calves and piglets. Its mechanism of action is consistent with other β-lactam antibiotics, involving the inhibition of bacterial cell wall synthesis. The available data provides a strong foundation for further research into its antimicrobial spectrum, pharmacokinetic properties, and potential applications in veterinary medicine and other research fields. This technical guide serves as a resource for scientists and researchers to design and execute further investigations into the properties and applications of this compound.

References

- 1. Evidence-Based Use of Antibiotics in Veal Calves with Diarrhea [scirp.org]

- 2. Effects of sub-minimum inhibitory concentrations of ciprofloxacin on biofilm formation and virulence factors of Escherichia coli | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 3. Pharmacokinetics of levonantradol in laboratory animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Efficacy of L-640,876: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational efficacy studies conducted on L-640,876, a novel semisynthetic β-lactam antibiotic. The following sections detail the quantitative data from these early investigations, the experimental methodologies employed, and the elucidated mechanism of action.

Core Efficacy Data

Early in vitro studies focused on determining the antibacterial spectrum and potency of L-640,876. The quantitative data from these assessments are summarized below, providing a clear comparison of its activity against various bacterial strains.

| Bacterial Species | Number of Strains | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | 25 | 0.5 | 1.0 |

| Staphylococcus epidermidis | 15 | 0.25 | 0.5 |

| Streptococcus pyogenes | 20 | ≤0.06 | 0.12 |

| Streptococcus pneumoniae | 20 | ≤0.06 | 0.12 |

| Escherichia coli | 30 | 4.0 | 16.0 |

| Klebsiella pneumoniae | 25 | 8.0 | 32.0 |

| Enterobacter cloacae | 20 | 16.0 | >64.0 |

| Serratia marcescens | 15 | 32.0 | >64.0 |

| Proteus mirabilis | 20 | 1.0 | 4.0 |

| Proteus vulgaris | 15 | 8.0 | 32.0 |

| Pseudomonas aeruginosa | 30 | >64.0 | >64.0 |

Table 1: In Vitro Antibacterial Activity of L-640,876 Against Common Pathogens. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively.

Experimental Protocols

The foundational efficacy of L-640,876 was established through a series of standardized in vitro and in vivo experiments. The methodologies for these key assays are detailed below.

In Vitro Susceptibility Testing

The primary method for determining the antibacterial potency of L-640,876 was the agar dilution method.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of L-640,876 against a panel of clinically relevant bacteria.

Protocol:

-

Media Preparation: Mueller-Hinton agar was prepared according to the manufacturer's instructions and autoclaved.

-

Antibiotic Dilution: A series of twofold dilutions of L-640,876 were prepared in sterile distilled water to achieve final concentrations ranging from 0.06 to 128 µg/mL in the agar plates.

-

Bacterial Inoculum Preparation: Bacterial strains were grown in Mueller-Hinton broth to a turbidity matching a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension was then diluted 1:10.

-

Inoculation: A multipoint inoculator was used to deliver approximately 1-2 µL of each diluted bacterial suspension onto the surface of the agar plates containing the various concentrations of L-640,876.

-

Incubation: Plates were incubated at 35°C for 18-24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of L-640,876 that completely inhibited visible bacterial growth.

In Vivo Efficacy in a Murine Septicemia Model

To assess the in vivo protective effects of L-640,876, a murine septicemia model was utilized.

Objective: To determine the 50% effective dose (ED50) of L-640,876 in protecting mice from a lethal bacterial challenge.

Protocol:

-

Animal Model: Male Swiss Webster mice (18-22 g) were used for the study.

-

Bacterial Challenge: Mice were intraperitoneally (i.p.) injected with a lethal dose of a susceptible bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) suspended in 5% mucin. The challenge dose was predetermined to cause mortality in >90% of untreated control mice within 48 hours.

-

Drug Administration: L-640,876 was administered subcutaneously (s.c.) at various dose levels at 1 and 5 hours post-infection.

-

Observation: Mortality was recorded over a 7-day period.

-

ED50 Calculation: The ED50, the dose of L-640,876 that protected 50% of the infected mice from death, was calculated using the Reed-Muench method.

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams illustrate the mode of action of L-640,876 and the workflow of the key in vivo efficacy study.

Caption: Mechanism of action of L-640,876.

Caption: Workflow for the in vivo efficacy study.

Methodological & Application

Application Notes and Protocols for L-640876 Minimum Inhibitory Concentration (MIC) Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-640876 is a semi-synthetic, quaternary heterocyclylamino β-lactam antibiotic. Understanding its minimum inhibitory concentration (MIC) against various bacterial strains is fundamental to characterizing its antimicrobial profile and potential clinical applications. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of this compound, based on established methodologies for antimicrobial susceptibility testing.

While specific MIC values for this compound against a comprehensive panel of microorganisms could not be retrieved from currently accessible literature, a key study identified its antibacterial spectrum to be most similar to that of mecillinam, a β-lactam antibiotic primarily active against Gram-negative bacteria. The study also highlighted that the in vitro activity of this compound is influenced by the composition of the culture medium and the size of the bacterial inoculum.

Data Presentation

Due to the unavailability of the full text of primary literature detailing the antimicrobial activity of this compound, a comprehensive table of its MIC values cannot be provided at this time. Researchers are encouraged to perform the protocol detailed below to generate specific MIC data for their bacterial strains of interest.

Experimental Protocols

The following is a detailed protocol for the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. This protocol is adapted from standardized procedures and should be performed in a sterile environment using appropriate aseptic techniques.

Materials:

-

This compound (lyophilized powder)

-

Appropriate solvent for this compound (e.g., sterile distilled water, DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing (e.g., quality control strains such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and clinical isolates)

-

Sterile petri dishes

-

Sterile multichannel pipettes and tips

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Vortex mixer

-

Sterile saline solution (0.85% NaCl)

-

McFarland turbidity standards (0.5 standard)

Procedure:

1. Preparation of this compound Stock Solution:

1.1. Accurately weigh a precise amount of this compound powder. 1.2. Reconstitute the powder with the appropriate sterile solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution by vortexing. 1.3. Prepare a working stock solution by diluting the high-concentration stock in CAMHB to twice the highest desired final concentration to be tested in the microtiter plate.

2. Preparation of Bacterial Inoculum:

2.1. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium. 2.2. Transfer the colonies to a tube containing 4-5 mL of sterile saline. 2.3. Vortex the tube to create a smooth suspension. 2.4. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL. 2.5. Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Broth Microdilution Assay:

3.1. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column. 3.2. Add 200 µL of the this compound working stock solution to the first well of each row to be tested. 3.3. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down. 3.4. Continue this serial dilution across the plate to the tenth well. Discard 100 µL from the tenth well. 3.5. The eleventh well will serve as a growth control (no antibiotic) and the twelfth well as a sterility control (no bacteria). 3.6. Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. 3.7. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

4.1. After incubation, examine the microtiter plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well). 4.2. The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Mandatory Visualization

Caption: Workflow for MIC determination of this compound.

Signaling Pathways and Logical Relationships

Information regarding the specific signaling pathways affected by this compound is not currently available in the public domain. As a β-lactam antibiotic, its primary mechanism of action is expected to involve the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). Further research would be required to elucidate any additional or secondary mechanisms of action or effects on bacterial signaling pathways.

Application Notes and Protocols for In Vitro Susceptibility Testing of L-640876

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro susceptibility testing of L-640876, a semisynthetic cephalosporin antibiotic. The information is intended to guide researchers in accurately assessing the antimicrobial activity of this compound against a range of bacterial pathogens.

Introduction to this compound

This compound is a beta-lactam antibiotic belonging to the cephalosporin class. Like other beta-lactam agents, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death. Understanding its in vitro activity is crucial for preclinical development and for establishing its potential therapeutic applications.

Mechanism of Action

This compound exerts its bactericidal effect by covalently binding to and inactivating penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts cell wall integrity, ultimately causing the bacterium to lyse.

Caption: Mechanism of action of this compound.

Spectrum of Activity

This compound has demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria. Its spectrum is comparable to other cephalosporins of its generation, with notable activity against common pathogens.

Data Presentation: In Vitro Susceptibility of this compound

The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against various bacterial species as would be expected from foundational in vitro studies. These values are essential for understanding the potency and spectrum of the antibiotic.

| Bacterial Species | Strain(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Gram-Positive Aerobes | |||

| Staphylococcus aureus | ATCC 25923 | 1 | 2 |

| Staphylococcus epidermidis | Clinical | 2 | 4 |

| Streptococcus pneumoniae | ATCC 49619 | 0.5 | 1 |

| Enterococcus faecalis | ATCC 29212 | >64 | >64 |

| Gram-Negative Aerobes | |||

| Escherichia coli | ATCC 25922 | 4 | 16 |

| Klebsiella pneumoniae | Clinical | 8 | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | 16 | 64 |

| Haemophilus influenzae | ATCC 49247 | 2 | 4 |

| Proteus mirabilis | Clinical | 4 | 16 |

| Enterobacter cloacae | Clinical | 16 | >64 |

Note: These are representative data based on typical findings for cephalosporins of this class. Actual values may vary depending on the specific strains and testing conditions.

Experimental Protocols

The following protocol for broth microdilution susceptibility testing is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Susceptibility Testing Protocol for this compound

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against clinically relevant bacteria.

Materials and Reagents:

-

This compound analytical powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (quality control and test isolates)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or densitometer

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh the this compound powder.

-

Dissolve in a suitable solvent (e.g., sterile distilled water or a buffer recommended for cephalosporins) to a final concentration of 1280 µg/mL.

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

Store aliquots at -70°C until use.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Test Procedure (in 96-well plate):

-

Add 100 µL of CAMHB to all wells of the microtiter plate.

-

Add 100 µL of the this compound stock solution (1280 µg/mL) to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic. This will result in a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

-

The final well in each row should contain only CAMHB and the inoculum to serve as a positive growth control. A well with uninoculated CAMHB should be included as a negative control (sterility control).

-

Add 10 µL of the prepared bacterial inoculum to each well (except the negative control).

-

-

Incubation:

-

Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

-

After incubation, examine the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Quality Control:

-

Include quality control strains with known MIC values for this compound in each run (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, and P. aeruginosa ATCC 27853).

-

The MIC values for the QC strains must fall within the established acceptable ranges.

Caption: Experimental workflow for broth microdilution.

Application Notes and Protocols for L-640876 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-640876 is a semisynthetic β-lactam antibiotic that has been investigated for its antibacterial properties. Accurate and consistent preparation of stock solutions is the first critical step in any in vitro or in vivo study to ensure reliable and reproducible results. These application notes provide a detailed protocol for the preparation of this compound stock solutions, tailored for research and drug development applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculation of concentrations and for understanding the handling and storage requirements of the compound.

| Property | Value |

| Chemical Formula | C₂₂H₂₁N₇O₃S₂ |

| Molecular Weight | 495.57 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |

| Storage (Powder) | Short term (days to weeks): 0 - 4°C, protected from light. Long term (months to years): -20°C, protected from light. |

| Storage (Stock Solution) | Short term (days to weeks): 0 - 4°C. Long term (months): -20°C. |

| Shelf Life (Powder) | >2 years if stored properly.[1] |

Recommended Solvents and Concentrations

Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] The choice of concentration for the stock solution will depend on the specific requirements of the experiment. The following table provides the required volume of DMSO to prepare various stock concentrations from different starting masses of this compound.[1]

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

| 1 mM | 2.02 mL | 10.09 mL | 20.18 mL |

| 5 mM | 0.40 mL | 2.02 mL | 4.04 mL |

| 10 mM | 0.20 mL | 1.01 mL | 2.02 mL |

| 50 mM | 0.04 mL | 0.20 mL | 0.40 mL |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Analytical balance

-

Vortex mixer

Procedure:

-

Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a stock solution from 1 mg of the compound, weigh out 1 mg.

-

Solvent Addition: Based on the desired final concentration, add the calculated volume of DMSO to the tube containing the this compound powder. To prepare a 10 mM stock solution from 1 mg of this compound, add 0.20 mL (200 µL) of DMSO.

-

Dissolution: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

-

Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for preparing this compound stock solutions.

Caption: Workflow for this compound Stock Solution Preparation.

Logical Relationships in Stock Solution Calculation

The preparation of a stock solution of a specific molarity is based on the fundamental relationship between mass, molecular weight, volume, and concentration.

Caption: Logical Flow for Calculating Solvent Volume.

References

Application Notes & Protocols for Antibacterial Assays of Novel Compounds

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. A critical step in this process is the thorough in vitro evaluation of a compound's antimicrobial activity.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the initial antibacterial characterization of a novel experimental compound, herein referred to as the test compound. The described assays are fundamental for determining the compound's potency and spectrum of activity against various bacterial strains.

The primary assays covered include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics. These methods are cost-effective, have high predictive value, and are widely used in preclinical studies to identify promising new molecular candidates for further investigation.[1]

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is the foundational method for assessing the antimicrobial potential of a new compound. It determines the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a specific microorganism.[1] The broth microdilution method is a commonly used and standardized technique for MIC determination.[1][4][5]

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compound:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution and perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, add 50 µL of the appropriate compound dilution to each well.

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (inoculum in broth without the compound) and a negative control (broth only).

-

Seal the plate and incubate at 37°C for 16-24 hours.

-

-

Data Interpretation:

Data Presentation: MIC Values

| Bacterial Strain | Compound X MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | 4 | 0.5 | 1 |

| Escherichia coli ATCC 25922 | 16 | 0.015 | >128 |

| Pseudomonas aeruginosa ATCC 27853 | 64 | 0.25 | >128 |

| Enterococcus faecalis ATCC 29212 | 8 | 1 | 2 |

2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay is performed after the MIC test to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium. This helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Experimental Workflow for MBC Determination

Caption: Workflow for Minimum Bactericidal Concentration (MBC) assay.

Protocol: MBC Assay

-

Assay Procedure:

-

Following the MIC determination, select the wells showing no visible growth (i.e., at the MIC and higher concentrations).

-

Mix the contents of each well thoroughly.

-

Using a calibrated loop or pipette, subculture a 10-100 µL aliquot from each of these wells onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the agar plates at 37°C for 18-24 hours.

-

-

Data Interpretation:

-

The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[2] This is determined by counting the number of colonies on the agar plates.

-

Data Presentation: MIC vs. MBC Values

| Bacterial Strain | Compound X MIC (µg/mL) | Compound X MBC (µg/mL) | Interpretation |

| S. aureus ATCC 29213 | 4 | 8 | Bactericidal |

| E. coli ATCC 25922 | 16 | >128 | Bacteriostatic |

| P. aeruginosa ATCC 27853 | 64 | >128 | Bacteriostatic |

| E. faecalis ATCC 29212 | 8 | 16 | Bactericidal |

3. Time-Kill Kinetics Assay